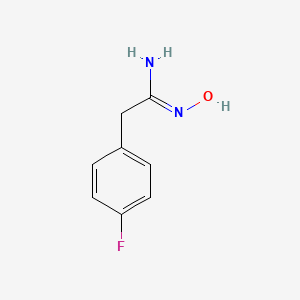

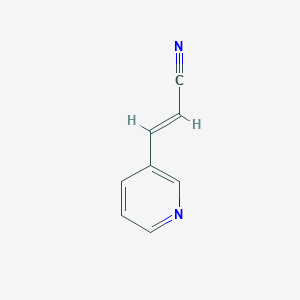

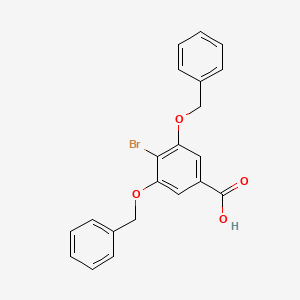

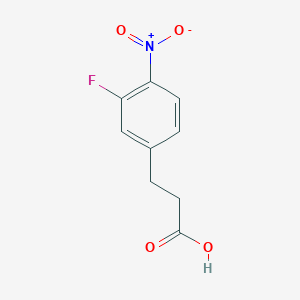

![molecular formula C14H14O2 B1312647 [4-(Phenoxymethyl)phenyl]methanol CAS No. 262862-97-5](/img/structure/B1312647.png)

[4-(Phenoxymethyl)phenyl]methanol

Descripción general

Descripción

“[4-(Phenoxymethyl)phenyl]methanol” is a chemical compound with the molecular formula C14H14O2 and a molecular weight of 214.264 . It is also known by other names such as 4-phenoxymethyl phenyl methanol, 4-phenoxymethylphenylmethanol, 4-phenoxymethylbenzyl alcohol, and 4-phenoxymethyl phenyl methan-1-ol .

Synthesis Analysis

The synthesis of “[4-(Phenoxymethyl)phenyl]methanol” can be achieved through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone .Molecular Structure Analysis

The molecular structure of “[4-(Phenoxymethyl)phenyl]methanol” can be represented by the SMILES stringC1=CC=C(C=C1)OCC2=CC=C(C=C2)CO . The InChI key for this compound is MTQHORUPINPVTP-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

“[4-(Phenoxymethyl)phenyl]methanol” is a solid substance . It has a melting point range of 103.5 - 105 °C . Other physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación

Pyrolytic Behavior in Lignin-Related Compounds

[4-(Phenoxymethyl)phenyl]methanol's structural similarity to benzyl phenyl ether (BPE) suggests potential relevance in the study of lignin-related compounds. Research demonstrates that methanol can significantly enhance the yield of monomeric aromatic compounds during the co-pyrolysis of BPE, indicating a potential role for [4-(Phenoxymethyl)phenyl]methanol in similar processes (Jin, Shen, & Gu, 2017).

Solvatochromism Studies

The compound's properties may be relevant in solvatochromism research. For example, nitro-substituted phenolates, which have structural similarities to [4-(Phenoxymethyl)phenyl]methanol, demonstrate unique solvatochromic behavior and have been used to probe solvent mixtures. This suggests potential applications in studying solvent interactions and molecular behavior in various solvents (Nandi et al., 2012).

Anodic Carbon-Carbon Bond-Forming Reactions

The compound could be relevant in studying anodic oxidation reactions in organic chemistry. For instance, anodic oxidation of 4-phenylphenol in methanol, which bears resemblance to [4-(Phenoxymethyl)phenyl]methanol, leads to interesting cyclic compounds, indicating its potential use in exploring new carbon-carbon bond-forming reactions (Swenton et al., 1993).

Aromatic Monomer Production Enhancement

The compound's structural similarity to phenethyl phenyl ether (PPE) suggests its potential role in enhancing aromatic monomer production through pyrolysis. Research shows that methanol's addition to PPE significantly increases the yield of monomeric aromatic compounds, suggesting a similar potential for [4-(Phenoxymethyl)phenyl]methanol (Shen, Jin, & Gu, 2017).

Novel Turn-On Fluorescent Chemosensor

Research involving phenyl thiadiazole-based Schiff base receptors, which have structural elements similar to [4-(Phenoxymethyl)phenyl]methanol, shows potential for developing turn-on fluorescent chemosensors for ion detection. This indicates possible applications in creating sensitive detection systems for specific ions (Manna, Chowdhury, & Patra, 2020).

Catalysis and Organic Synthesis

The compound may find application in catalysis and organic synthesis, given its structural features. For example, research on phenyliodonium diacetate interactions with phenols, which are structurally related to [4-(Phenoxymethyl)phenyl]methanol, indicates its potential use in synthesizing various quinones under mild conditions, highlighting its applicability in fine chemical synthesis (Pelter & Elgendy, 1993).

Scientific Research Applications of [4-(Phenoxymethyl)phenyl]methanol

Pyrolytic Behavior in Lignin-Related Compounds

Research on the pyrolytic behavior of lignin-related α-O-4 contained model compounds, like benzyl phenyl ether, indicates that methanol can significantly enhance the yield of monomeric aromatic compounds during co-pyrolysis. This suggests potential applications of [4-(Phenoxymethyl)phenyl]methanol in similar processes, possibly as a hydrogen-donor reagent or in the formation of certain monomeric aromatics (Jin, Shen, & Gu, 2017).

Solvatochromism and Chemosensors

The compound's potential in solvatochromism research is highlighted by studies on nitro-substituted phenolates, which demonstrate solvatochromic behavior and can be used as probes in solvent mixtures. This indicates that [4-(Phenoxymethyl)phenyl]methanol could be useful in the development of solvatochromic switches or as a probe for investigating preferential solvation in solvent mixtures (Nandi et al., 2012). Additionally, its structural elements suggest potential in creating novel turn-on fluorescent chemosensors for ion detection, as demonstrated by similar compounds (Manna, Chowdhury, & Patra, 2020).

Anodic Carbon-Carbon Bond-Forming Reactions

The compound may have relevance in studying anodic oxidation reactions in organic chemistry. For example, anodic oxidation of similar compounds like 4-phenylphenol in methanol leads to interesting cyclic compounds, which suggests potential applications of [4-(Phenoxymethyl)phenyl]methanol in exploring new carbon-carbon bond-forming reactions (Swenton et al., 1993).

Enhancement of Aromatic Monomer Production

Its structural similarity to phenethyl phenyl ether suggests a potential role in enhancing aromatic monomer production through pyrolysis. The addition of methanol significantly increases the yield of monomeric aromatic compounds in the co-pyrolysis of phenethyl phenyl ether, indicating a similar potential for [4-(Phenoxymethyl)phenyl]methanol (Shen, Jin, & Gu, 2017).

Safety And Hazards

“[4-(Phenoxymethyl)phenyl]methanol” is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Propiedades

IUPAC Name |

[4-(phenoxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-10-12-6-8-13(9-7-12)11-16-14-4-2-1-3-5-14/h1-9,15H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTQHORUPINPVTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10462650 | |

| Record name | [4-(phenoxymethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Phenoxymethyl)phenyl]methanol | |

CAS RN |

262862-97-5 | |

| Record name | [4-(phenoxymethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.